molecular formula C19H22N2O2 B5637551 2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide

2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide

Cat. No. B5637551
M. Wt: 310.4 g/mol
InChI Key: JIJHXIZEVCVPCP-UHFFFAOYSA-N
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Description

2-Methoxy-N-[2-(1-piperidinyl)phenyl]benzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and biological studies. Its structure and reactivity suggest utility in understanding biological mechanisms and developing therapeutic agents.

Synthesis Analysis

The synthesis of benzamide derivatives, including those similar to 2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide, typically involves the formation of an amide bond between a benzoyl compound and a primary or secondary amine. The specific methods and conditions can vary based on the desired properties and the starting materials. For example, 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, a related compound, has been synthesized for studies as an acetylcholinesterase inhibitor (Brown-Proctor et al., 1999).

Molecular Structure Analysis

The molecular structure of 2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT) calculations. These analyses provide insights into the geometric parameters, electronic properties, and molecular interactions. For instance, studies on similar molecules, like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, have detailed their crystalline structures and electronic configurations (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives, including 2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide, participate in various chemical reactions, reflecting their reactivity profiles. These may include reactions with nucleophiles, electrophiles, and other agents, demonstrating the compound’s chemical versatility. The chemical reactions typically explore the functional group transformations and their impact on the compound's biological activity.

Physical Properties Analysis

The physical properties of 2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide, such as solubility, melting point, and stability, are crucial for its application in different environments. These properties are determined by its molecular structure and can affect its handling, storage, and application in research or industrial processes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical entities, and photostability, are essential for understanding the compound's behavior in biological systems or chemical reactions. These properties influence the compound's utility in various scientific and industrial applications.

References

Mechanism of Action

The mechanism of action of related compounds, such as Encainide, involves decreasing excitability, conduction velocity, and automaticity as a result of slowed atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular conduction . It causes a slight but significant prolongation of refractory periods in these tissues .

properties

IUPAC Name

2-methoxy-N-(2-piperidin-1-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-18-12-6-3-9-15(18)19(22)20-16-10-4-5-11-17(16)21-13-7-2-8-14-21/h3-6,9-12H,2,7-8,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJHXIZEVCVPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-methoxy-N-[2-(piperidin-1-yl)phenyl]benzamide

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